(4'-Hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone
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Overview
Description
(4’-Hydroxy-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a hydroxy group on the biphenyl moiety and a pyrrolidinyl group attached to a methanone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Hydroxy-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with 4-hydroxybiphenyl and pyrrolidine.
Reaction Conditions: The reaction is carried out in the presence of a coupling reagent such as 2-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) and a base like N,N-diisopropylethylamine in a solvent such as N,N-dimethylformamide (DMF).
Procedure: The mixture is stirred at 40°C for several hours until the reaction is complete, as indicated by thin-layer chromatography (TLC).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4’-Hydroxy-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The methanone group can be reduced to a hydroxyl group.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of biphenyl-4,4’-dione.
Reduction: Formation of (4’-hydroxy-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanol.
Substitution: Formation of various substituted biphenyl derivatives depending on the substituent used.
Scientific Research Applications
(4’-Hydroxy-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of (4’-Hydroxy-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the biphenyl and pyrrolidinyl groups can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone: Similar structure with a methoxy group instead of a hydroxy group.
(4-Hydroxyphenyl)(pyrrolidin-1-yl)methanone: Lacks the biphenyl moiety.
(4-Methoxyphenyl)(pyrrolidin-1-yl)methanone: Contains a methoxy group instead of a hydroxy group.
Uniqueness
(4’-Hydroxy-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone is unique due to the presence of both a hydroxy group and a biphenyl moiety, which confer distinct chemical and biological properties. This combination allows for versatile interactions in various chemical and biological systems, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H17NO2 |
---|---|
Molecular Weight |
267.32 g/mol |
IUPAC Name |
[2-(4-hydroxyphenyl)phenyl]-pyrrolidin-3-ylmethanone |
InChI |
InChI=1S/C17H17NO2/c19-14-7-5-12(6-8-14)15-3-1-2-4-16(15)17(20)13-9-10-18-11-13/h1-8,13,18-19H,9-11H2 |
InChI Key |
LQMFWZHMUVYAII-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C(=O)C2=CC=CC=C2C3=CC=C(C=C3)O |
Origin of Product |
United States |
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